4,6-Dichloro-3-(4-methoxyphenyl)pyridazine
Overview
Description
“4,6-Dichloro-3-(4-methoxyphenyl)pyridazine” is a chemical compound . It has been used in the synthesis of compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures .
Synthesis Analysis
The synthesis of this compound involves a mixture of 4-methoxyphenylboronic acid and 3,6-dichloro-pyridazine in 2 M Na2CO3/EtOH toluene. The reaction is carried out under N2 and heated to 80° C for 16 hours.Chemical Reactions Analysis
This compound has been used in the synthesis of compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures . These compounds have been evaluated as acetylcholinesterase inhibitors .Mechanism of Action
Target of Action
It’s worth noting that pyridazine compounds, which include 4,6-dichloro-3-(4-methoxyphenyl)pyridazine, have been shown to exhibit a wide range of pharmacological activities .
Mode of Action
Pyridazinones, a class of compounds that includes this compound, have been studied as inhibitors of acetylcholinesterase (ache), an important enzyme in acetylcholine hydrolysis . Inhibition of AChE can increase acetylcholine levels, which is a key strategy in the treatment of Alzheimer’s disease .
Biochemical Pathways
The inhibition of ache, as mentioned above, would affect the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
As an ache inhibitor, it could potentially increase acetylcholine levels, thereby enhancing cholinergic transmission .
Properties
IUPAC Name |
4,6-dichloro-3-(4-methoxyphenyl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)11-9(12)6-10(13)14-15-11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPVFZXKXRTQHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510292 | |
Record name | 4,6-Dichloro-3-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80591-50-0 | |
Record name | 4,6-Dichloro-3-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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